molecular formula C22H21N5O3S B11624496 methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate

methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate

Cat. No.: B11624496
M. Wt: 435.5 g/mol
InChI Key: CONHQVGVVDODRU-UHFFFAOYSA-N
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Description

Methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate is a complex organic compound featuring a triazinoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate typically involves multiple steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through a cyclization reaction involving a suitable precursor such as 5-methylindole and a triazine derivative. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

    Thioether Formation: The introduction of the sulfanyl group is achieved by reacting the triazinoindole core with a thiol reagent under basic conditions. Common reagents include thiourea or thioglycolic acid.

    Acetylation: The acetylation step involves reacting the sulfanyl-substituted triazinoindole with an acetylating agent such as acetic anhydride in the presence of a base like pyridine.

    Esterification: Finally, the esterification of phenylalanine with the acetylated product is carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazinoindole core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazinoindole core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The compound’s mechanism of action, particularly in medicinal applications, involves its ability to chelate metal ions. This chelation can disrupt essential metal-dependent processes within cells, leading to cell cycle arrest and apoptosis. The molecular targets include iron ions, and the pathways involved often relate to mitochondrial dysfunction and the induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an iron chelator sets it apart from other triazinoindole derivatives, making it a promising candidate for further research in cancer therapy .

Properties

Molecular Formula

C22H21N5O3S

Molecular Weight

435.5 g/mol

IUPAC Name

methyl 2-[[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C22H21N5O3S/c1-27-17-11-7-6-10-15(17)19-20(27)24-22(26-25-19)31-13-18(28)23-16(21(29)30-2)12-14-8-4-3-5-9-14/h3-11,16H,12-13H2,1-2H3,(H,23,28)

InChI Key

CONHQVGVVDODRU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC(CC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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